3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13151185
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3O2 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) |
| Standard InChI Key | NRUBFKQPDDLQLA-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1 |
| Canonical SMILES | CC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system where a pyrazole ring (positions 1-5) merges with a pyrimidine ring (positions 5-a-7). In 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid:
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A bromine atom occupies position 3, imparting electrophilic reactivity for cross-coupling reactions .
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A methyl group at position 6 introduces steric and electronic modulation, potentially enhancing metabolic stability .
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The carboxylic acid at position 2 provides hydrogen-bonding capability and pH-dependent solubility, making it suitable for salt formation or prodrug derivatization .
Molecular Data
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₉H₇BrN₃O₂ | Calculated |
| Molecular Weight | 285.08 g/mol | Derived from |
| Exact Mass | 283.965 Da | Calculated |
| LogP | ~1.8 (estimated) | Similar to |
| Topological PSA | 78.3 Ų | Computed |
The bromine atom contributes significantly to molecular weight (79.9 g/mol), while the carboxylic acid group increases polarity compared to non-acid analogs like 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine (LogP 1.8) .
Synthesis and Manufacturing
Retrosynthetic Strategies
Two primary routes dominate the synthesis of pyrazolo[1,5-a]pyrimidine carboxylic acids:
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Ring-Formation Approach: Condensation of 5-aminopyrazole-4-carboxylic acid derivatives with β-keto esters or enol ethers, followed by bromination and methylation .
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Post-Functionalization: Direct bromination and carboxylation of pre-formed pyrazolo[1,5-a]pyrimidine cores, as demonstrated in sulfonyl chloride analogs.
Exemplary Protocol
A modified procedure from sulfonyl chloride synthesis illustrates key steps:
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Pyrimidine Ring Formation: React 5-amino-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in acetic acid at 80°C for 6 hours to yield 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
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Bromination: Treat the intermediate with N-bromosuccinimide (NBS) in DMF at 0–5°C, achieving regioselective bromination at position 3 .
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Purification: Crystallize from ethanol/water (yield: 62–68%; purity >95% by HPLC).
Critical Parameters:
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Temperature control during bromination prevents di-substitution.
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Anhydrous conditions minimize hydrolysis of the carboxylic acid.
Physicochemical and Spectroscopic Properties
Solubility and Stability
Spectroscopic Fingerprints
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-7), 6.89 (s, 1H, H-5), 2.41 (s, 3H, CH₃), 13.1 (br s, 1H, COOH) .
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¹³C NMR: δ 167.8 (COOH), 158.2 (C-2), 152.4 (C-3), 112.7 (C-Br), 21.3 (CH₃) .
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IR (cm⁻¹): 1705 (C=O), 1560 (C=N), 675 (C-Br).
Biological and Industrial Applications
Synthetic Intermediate Utility
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